

Spectroscopic Data of Triethylaniline: An In-depth Technical Guide

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Compound of Interest

Compound Name: Triethylaniline

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This technical guide provides a comprehensive overview of the key spectroscopic data for **triethylaniline**, a compound of significant interest in organic synthesis and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights for compound identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **triethylaniline**. The following tables summarize the proton (^1H) and carbon-13 (^{13}C) NMR data for the most common isomer, N,N-diethylaniline, and a representative symmetrically substituted isomer, 2,4,6-**triethylaniline**.

Data Presentation

Table 1: ^1H NMR Spectroscopic Data for **Triethylaniline** Isomers

Compound	Solvent	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Integration	Assignment
N,N-Diethylaniline	CDCl ₃	1.14	t	7.1	6H	-CH ₃
3.37	q	7.1	4H	-CH ₂ -		
6.60 - 6.71	m	-	3H	Ar-H (ortho, para)		
7.11 - 7.29	m	-	2H	Ar-H (meta)		
N,N,4-Triethylaniline ^[1]	CDCl ₃	1.11	t	7.1	6H	N(CH ₂ CH ₃) ₂
1.17	t	7.6	3H	Ar-CH ₂ CH ₃		
2.52	q	7.6	2H	Ar-CH ₂ CH ₃		
3.29	q	7.1	4H	N(CH ₂ CH ₃) ₂		
6.61	d	8.7	2H	Ar-H (ortho to N)		
7.03	d	8.7	2H	Ar-H (meta to N)		

Table 2: ¹³C NMR Spectroscopic Data for **Triethylaniline** Isomers

Compound	Solvent	Chemical Shift (δ) [ppm]	Assignment
N,N-Diethylaniline	CDCl ₃	12.6	-CH ₃
44.3	-CH ₂ -		
112.0	Ar-C (ortho)		
115.7	Ar-C (para)		
129.2	Ar-C (meta)		
147.7	Ar-C (ipso, attached to N)		
2,4,6-Trimethylaniline	CDCl ₃	18.1	4-CH ₃
18.5	2,6-CH ₃		
122.2	C-4		
128.9	C-3, C-5		
130.0	C-2, C-6		
141.6	C-1		

Experimental Protocols

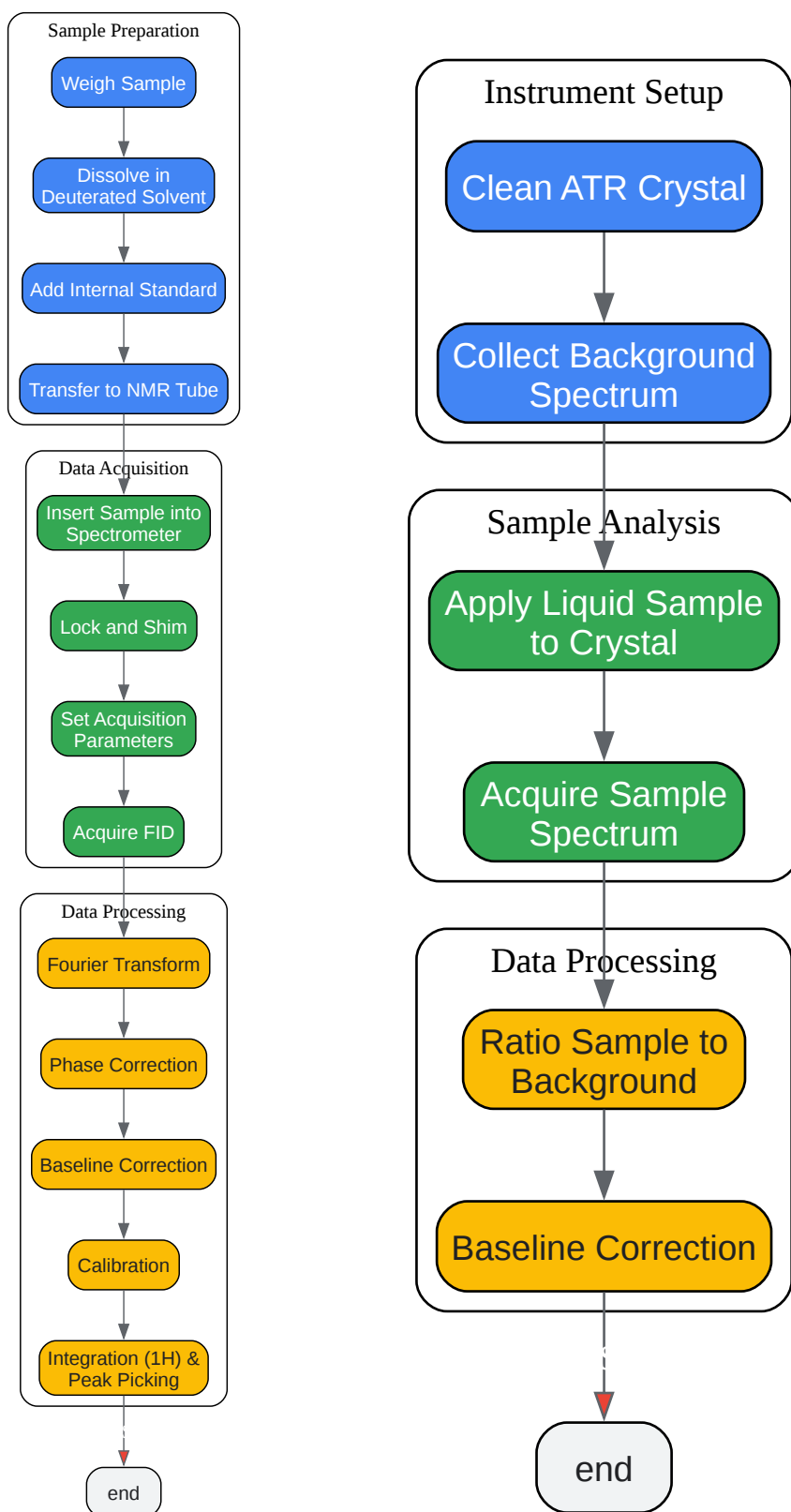
The following are detailed methodologies for acquiring NMR spectra of **triethylaniline** derivatives.

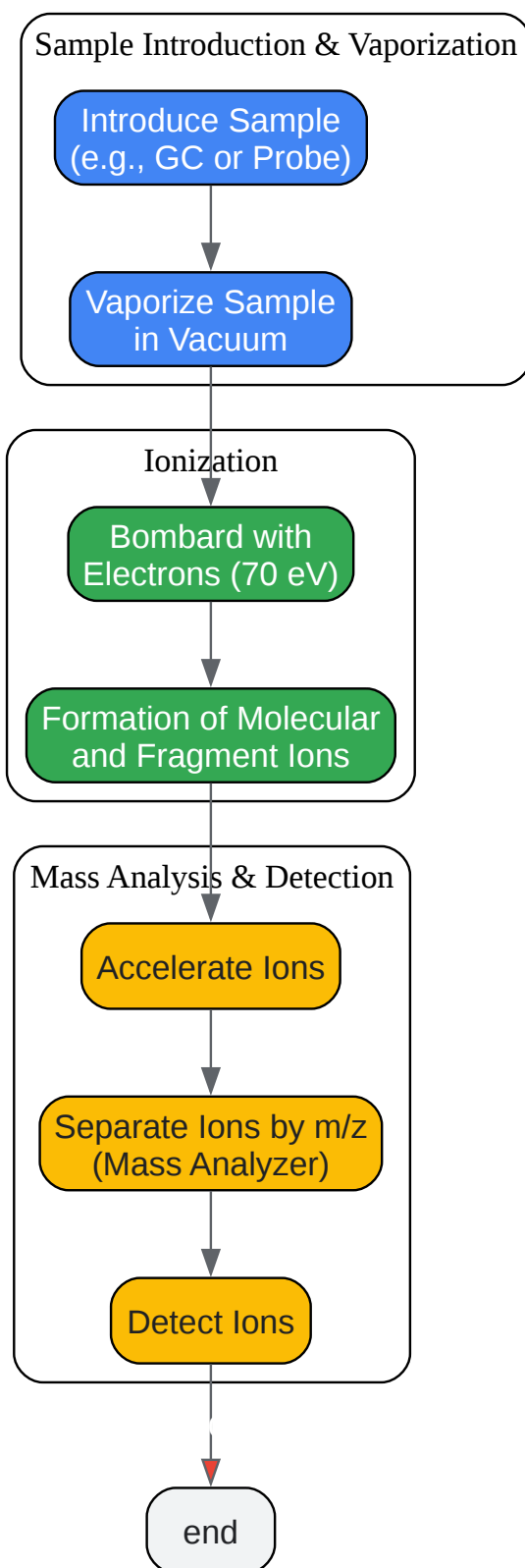
¹H and ¹³C NMR Spectroscopy Protocol:

- Sample Preparation:
 - Accurately weigh 5-25 mg of the **triethylaniline** sample for ¹H NMR or 20-50 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Instrument Parameters:
 - Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
 - Temperature: Maintain a constant temperature, typically 298 K.
 - ^1H NMR:
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 8-16 scans.
 - Relaxation Delay: 1-2 seconds.
 - Acquisition Time: 2-4 seconds.
 - ^{13}C NMR:
 - Pulse Sequence: Proton-decoupled single-pulse sequence.
 - Number of Scans: 1024 or more, depending on the sample concentration.
 - Relaxation Delay: 2-5 seconds.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the resulting spectrum.
 - Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
 - Integrate the signals in the ^1H NMR spectrum.

Visualization of Experimental Workflow





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References

- 1. 2,4,6-Trimethylaniline(88-05-1) ¹³C NMR spectrum [chemicalbook.com]
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